molecular formula C16H19N3O5 B2589625 8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021066-95-4

8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2589625
CAS No.: 1021066-95-4
M. Wt: 333.344
InChI Key: BBISKASVAWRYJL-UHFFFAOYSA-N
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Description

8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom The presence of the 3,4-dimethoxybenzoyl group adds to its complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the spirocyclic core: This can be achieved through a Bucherer–Bergs reaction, which involves the reaction of a ketone with ammonium carbonate and potassium cyanide.

    Introduction of the 3,4-dimethoxybenzoyl group: This step typically involves acylation using 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 8-(3,4-dimethoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-diol.

    Substitution: Formation of this compound derivatives with various substituents on the benzoyl ring.

Scientific Research Applications

8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the spirocyclic core and the 3,4-dimethoxybenzoyl group may allow it to bind to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: A similar spiro compound with a phenyl group instead of the 3,4-dimethoxybenzoyl group.

    Spirotetramat: Another spiro compound used as an insecticide, with a different substitution pattern on the spirocyclic core.

Uniqueness

8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[45]decane-2,4-dione is unique due to the presence of the 3,4-dimethoxybenzoyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-23-11-4-3-10(9-12(11)24-2)13(20)19-7-5-16(6-8-19)14(21)17-15(22)18-16/h3-4,9H,5-8H2,1-2H3,(H2,17,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBISKASVAWRYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)C(=O)NC(=O)N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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